Cas no 7726-28-5 (Silane, trichloro(1-phenylethyl)-)

Silane, trichloro(1-phenylethyl)- structure
7726-28-5 structure
Product Name:Silane, trichloro(1-phenylethyl)-
CAS No:7726-28-5
MF:C8H9Cl3Si
MW:239.601560354233
CID:536406
PubChem ID:11791289
Update Time:2025-08-01

Silane, trichloro(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Silane, trichloro(1-phenylethyl)-
    • trichloro(1-phenylethyl)silane
    • (1-phenylethyl)trichlorosilane
    • AS-81867
    • LPEPXQRITZMOPR-UHFFFAOYSA-N
    • SCHEMBL208902
    • 7726-28-5
    • 1-trichlorosilylethylbenzene
    • DTXSID20472907
    • Inchi: 1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: LPEPXQRITZMOPR-UHFFFAOYSA-N
    • SMILES: Cl[Si](C(C)C1C=CC=CC=1)(Cl)Cl

Computed Properties

  • Exact Mass: 237.95407
  • Monoisotopic Mass: 237.953910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

Silane, trichloro(1-phenylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NN880-5g
Silane, trichloro(1-phenylethyl)-
7726-28-5 98.0%(GC)
5g
¥286.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NN880-5g
Silane, trichloro(1-phenylethyl)-
7726-28-5 98.0%(GC)
5g
¥204.2 2023-08-31

Silane, trichloro(1-phenylethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trichlorosilane Catalysts: Phenylacetonitrile ,  Chloroplatinic acid
Reference
Hydrogen hexachloroplatinate(IV)
Sibi, Mukund P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

Production Method 2

Reaction Conditions
1.1 Catalysts: Phenylacetonitrile ,  Trichlorosilane ,  Chloroplatinic acid
Reference
Hydrogen Hexachloroplatinate(IV)
Sibi, Mukund P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Trichlorosilane Catalysts: 1,3-Divinyltetramethyldisiloxane (platinum complexes)
Reference
Method of preparation of aromatic chlorosilane compound by a hydrosilation reaction
, European Patent Organization, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Chloro(triphenylphosphine)rhodium ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Nitrogen ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  0.5 h, 70 °C
1.2 Reagents: Trichlorosilane ;  5 h, 70 °C
Reference
Method for hydrosilylation of olefin
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Trichlorosilane Catalysts: Platinum (zeolite-bound)
Reference
Metalized zeolites as a catalysts for hydrosilylation
Kopylova, L. I.; Kharlamov, V. V.; Pukhnarevich, V. B.; Voronkov, M. G., Zhurnal Obshchei Khimii, 1994, 64(10),

Production Method 6

Reaction Conditions
1.1 Reagents: Trichlorosilane Catalysts: Palladium, dichlorobis[[1-(dimethylamino)ethyl]ferrocene]- (supported on benzaldehyde-functionalized polystyrene) ;  48 h, 70 °C
Reference
Polymer-supported ferrocene derivatives. Catalytic hydrosilylation of olefins by supported palladium and platinum complexes
Cullen, William R.; Han, Nam Fong, Journal of Organometallic Chemistry, 1987, 333(2), 269-80

Production Method 7

Reaction Conditions
1.1 Reagents: Trichlorosilane Catalysts: Tetrabutylphosphonium chloride ;  6 h, 150 °C
Reference
Phosphonium Chloride-Catalyzed Dehydrochlorinative Coupling Reactions of Alkyl Halides with Hydridochlorosilanes
Kang, Seung-Hyun; Han, Joon Soo; Yoo, Bok Ryul; Lee, Myong Euy; Jung, Il Nam, Organometallics, 2003, 22(3), 529-534

Silane, trichloro(1-phenylethyl)- Raw materials

Silane, trichloro(1-phenylethyl)- Preparation Products

Silane, trichloro(1-phenylethyl)- Related Literature

Additional information on Silane, trichloro(1-phenylethyl)-

Trichloro(1-phenylethyl)silane (CAS No. 7726-28-5): A Comprehensive Overview

Trichloro(1-phenylethyl)silane, also known as CAS No. 7726-28-5, is a versatile organosilicon compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound, with the molecular formula C9H11Cl3Si, is characterized by its unique chemical structure, which combines a silicon atom bonded to three chlorine atoms and a substituted ethyl group containing a phenyl ring. The presence of the phenyl group imparts aromatic stability, while the silicon-chlorine bonds confer reactivity, making this compound a valuable intermediate in various chemical reactions.

The synthesis of trichloro(1-phenylethyl)silane typically involves the reaction of 1-phenylethanol with trichlorosilane (SiCl4) in the presence of a catalyst such as pyridine or imidazole. This reaction proceeds via a substitution mechanism, where the hydroxyl group of 1-phenylethanol is replaced by a silicon atom, resulting in the formation of the desired product. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

In terms of physical properties, trichloro(1-phenylethyl)silane is a colorless liquid with a boiling point of approximately 80°C at standard pressure. Its density is around 1.3 g/cm3, and it is sparingly soluble in water but miscible with organic solvents such as dichloromethane and diethyl ether. These properties make it suitable for use in various organic reactions where precise control over solubility and reactivity is essential.

The chemical reactivity of CAS No. 7726-28-5 is primarily governed by its silicon-chlorine bonds, which are highly electrophilic and prone to nucleophilic attack. This makes it an excellent precursor for the synthesis of various organosilicon compounds, including siloxanes, silyl ethers, and silyl esters. For instance, in the presence of alcohols or phenols, trichloro(1-phenylethyl)silane can undergo nucleophilic substitution to form silyl ethers, which are widely used as protecting groups in organic synthesis.

In recent years, researchers have explored the application of CAS No. 7726-28-5 in the field of materials science, particularly in the synthesis of advanced polymers and composites. By incorporating this compound into polymer precursors, scientists have been able to create materials with enhanced mechanical properties, thermal stability, and resistance to environmental degradation. For example, studies have shown that polymers synthesized using CAS No. 7726-28-5-derived monomers exhibit superior tensile strength and flexibility compared to traditional polymers.

Beyond its role as an intermediate in organic synthesis, CAS No. 7726-28-5 has also found applications in pharmacology and drug delivery systems. Its ability to form stable silyl ethers has made it a valuable tool in the protection and modification of bioactive molecules during drug development processes. Recent research has focused on using this compound to synthesize novel drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents.

In conclusion, CAS No. 7726-28-5 (trichloro(1-phenylethyl)silane) is a multifaceted organosilicon compound with a wide range of applications across various scientific disciplines. Its unique chemical properties make it an indispensable tool in organic synthesis, materials science, and pharmacology. As ongoing research continues to uncover new uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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